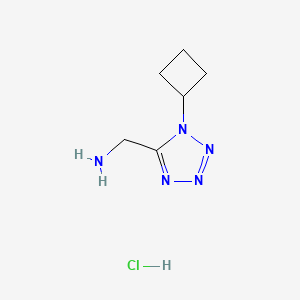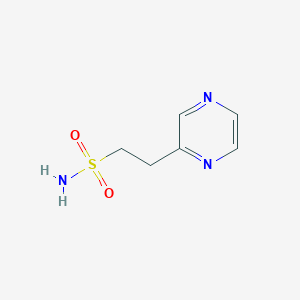
N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide, also known as CPDTB, is a chemical compound that has been studied for its potential therapeutic applications. CPDTB is a member of the thieno[2,3-d]pyrimidine family of compounds, which have been shown to exhibit anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain signaling pathways that are involved in inflammation and cell proliferation. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of immune cells, such as macrophages and T cells. In vivo studies have shown that this compound reduces inflammation and tissue damage in animal models of autoimmune diseases and inflammatory bowel disease.
実験室実験の利点と制限
One advantage of N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide is that it has been shown to be effective in a variety of disease models, suggesting that it may have broad therapeutic potential. Another advantage is that this compound has been shown to be relatively safe and well-tolerated in animal studies. One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects. Another limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are a number of future directions for research on N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide. One direction is to further elucidate its mechanism of action, which may help to optimize its therapeutic effects. Another direction is to test its efficacy in clinical trials, which may lead to the development of new therapies for cancer and autoimmune diseases. Additionally, future research could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3-methyl-1,1-dioxide-4-thiophenylamine in the presence of a base such as triethylamine. Other methods include the reaction of 4-chlorobenzoyl isothiocyanate with 3-methyl-1,1-dioxide-4-thiophenylamine or the reaction of 4-chlorobenzamide with 3-methyl-1,1-dioxide-4-thiophenylamine.
科学的研究の応用
N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, this compound has been shown to reduce inflammation and prevent tissue damage. This compound has also been studied for its potential use in the treatment of inflammatory bowel disease.
特性
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-14-6-8-15(9-7-14)19(16-10-11-23(21,22)12-16)17(20)13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXUUHIUTONJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303093-94-9 |
Source


|
| Record name | N-(4-CHLOROPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2426219.png)
![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2426221.png)

![(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426223.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2426225.png)
![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2426230.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2426234.png)
![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide](/img/structure/B2426236.png)
![N-(2,5-difluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2426237.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2426238.png)

